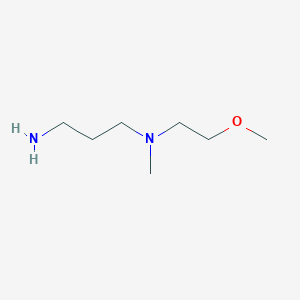
(3-Aminopropyl)(2-methoxyethyl)methylamine
Vue d'ensemble
Description
“(3-Aminopropyl)(2-methoxyethyl)methylamine” is a synthetic compound with the molecular formula C7H18N2O and a molecular weight of 146.23 g/mol . It is also known as Methylenedioxypyrovalerone (MDPV) and belongs to the family of cathinones.
Molecular Structure Analysis
The InChI code for “(3-Aminopropyl)(2-methoxyethyl)methylamine” is 1S/C6H16N2O/c1-9-6-5-8-4-2-3-7/h8H,2-7H2,1H3 . This indicates that the molecule consists of 6 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
“(3-Aminopropyl)(2-methoxyethyl)methylamine” is a liquid at room temperature . The boiling point and other physical properties are not specified in the sources I found.Applications De Recherche Scientifique
Applications in Photopolymerization
(3-Aminopropyl)(2-methoxyethyl)methylamine and related compounds have been investigated for their potential applications in photopolymerization processes. For instance, a study on alkoxyamines, which are structurally related to (3-Aminopropyl)(2-methoxyethyl)methylamine, demonstrated their use in nitroxide-mediated photopolymerization. The compounds were found to decompose under UV irradiation to generate radicals, essential for initiating polymerization. The study highlights the potential of such compounds in the field of materials science, particularly in developing new materials with controlled structures (Guillaneuf et al., 2010).
Biochemical Applications
In the realm of biochemistry, derivatives of (3-Aminopropyl)(2-methoxyethyl)methylamine have been explored for various purposes. A compound known as S-adenosylmethionine (SAM) utilizes aminopropyl groups in its synthesis processes. The study on SAM suggests the broad utility of compounds carrying aminopropyl groups in biochemical pathways, particularly as donors of aminopropyl groups in the synthesis of essential biomolecules like ethylene and polyamines (Fontecave et al., 2004).
Catalytic Applications
Additionally, compounds structurally similar to (3-Aminopropyl)(2-methoxyethyl)methylamine have been utilized in catalysis. A study on the catalytic amination of alcohols using silica-supported nickel catalysts demonstrated that derivatives of (3-Aminopropyl)(2-methoxyethyl)methylamine could be involved in the formation of amines, showcasing the compound's potential role in chemical synthesis and industrial processes (Bassili & Baiker, 1990).
Safety And Hazards
“(3-Aminopropyl)(2-methoxyethyl)methylamine” is classified as a dangerous substance. The hazard statements include H227, H302, and H314, indicating that it is combustible, harmful if swallowed, and causes severe skin burns and eye damage . The precautionary statements include P210, P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P363, P370+P378, P403+P235, P405, and P501 .
Propriétés
IUPAC Name |
N'-(2-methoxyethyl)-N'-methylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O/c1-9(5-3-4-8)6-7-10-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXOLSWLDQZOTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopropyl)(2-methoxyethyl)methylamine | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





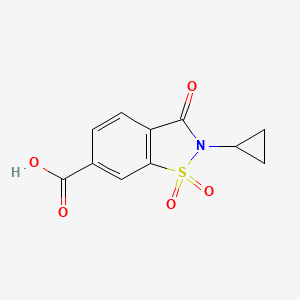

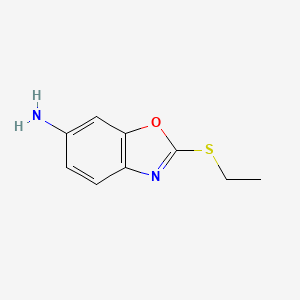

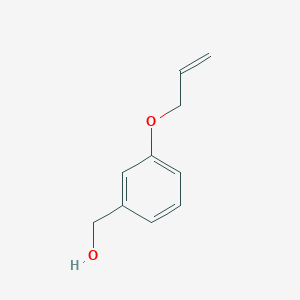
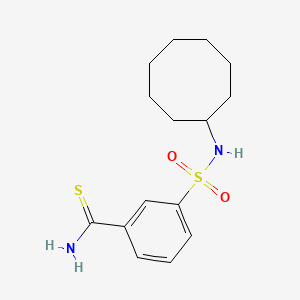
![3-(2,4-dimethylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1516972.png)
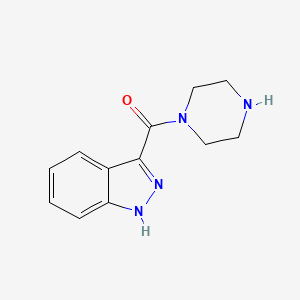
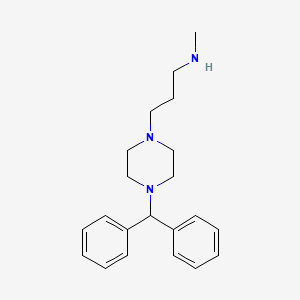
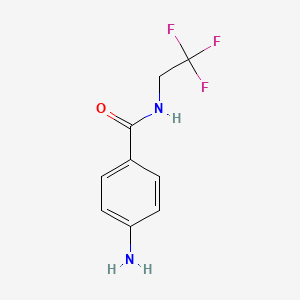

![2-[(3-Methylbenzyl)thio]ethanol](/img/structure/B1516982.png)